Kun Ge,
Yuling Hu,
Yanjie Zheng,
Peichun Jiang,
Gongke Li
PMID: 34517611
DOI:
10.1016/j.talanta.2021.122743
Abstract
The analysis of contaminants in migration of food contact material (FCMs) is an urgent demand for food safety. In this study, melamine and formaldehyde in melamine kitchenware were selectively analyzed by surface-enhanced Raman scattering (SERS) via aptamer/derivatization-based membrane assembly. The membrane assembly was designed by simple filtration of Ag nanoparticles-decorated "stellate" silicon dioxide (SiO
/Ag) and composites of reduced graphene oxide and Ag nanoparticles (rGO/Ag) functioned with specific reagents. High selectivity can be realized by melamine aptamer and derivatization reagent of formaldehyde, respectively. The relative standard deviations (RSDs) of melamine and formaldehyde analysis for 11 replicate measurements, 14 consecutive days and 25 batches are less than 6.0 %, which shows excellent repeatability and reproducibility. After the method was validated, the limits of detection (LOD) for melamine and formaldehyde are 0.15 mg/L and 0.21 mg/L, respectively. The developed method was applied to determine the content of melamine and formaldehyde in migration of melamine kitchenware with low relative errors (less than 5.3 %) compared to chromatographic results. The recoveries of melamine and formaldehyde for migrations of melamine kitchenware are 91.2-110.0 % and 94.0-106.0 % with RSDs in range of 1.8-8.3 % and 4.7-9.1 %, respectively. The method proposed a new concept of convenient, portable and reliable strategy for analysis of melamine and formaldehyde in migration from FCMs.
Shanshan Tian,
Ranran Liu,
Xiaolong Qian,
Xiaojing Guo,
Kai Zhang
PMID: 34505431
DOI:
10.3724/SP.J.1123.2021.06018
Abstract
Histone post-translational modifications (HPTMs) have been believed to play crucial roles in the regulation of gene transcription. Thus, aberrant modification of histone can contribute to the occurrence and development of diseases such as tumors. To date, formalin fixed paraffin-embedded (FFPE) clinical tissues are believed to be one of the most valuable sample resources in the study of human diseases. Therefore, it is of great significance to reveal the molecular mechanism of cancer and discover the markers of tumor. Proteomics, based on high performance liquid chromatograph-tandem mass spectrometry (HPLC-MS/MS), has become a powerful tool for HPTM identification. However, HPTM analysis of FFPE samples is yet to be explored; it has not been reported in China to our best knowledge. In this study, a new method based on HPLC-MS/MS was developed for the extraction and separation of histone proteins and analysis and quantification of HPTMs in FFPE tissues. First, the strategy for the extraction and separation of histone proteins from FFPE samples were optimized. After comparing the extraction efficiency of two different methods, which include the acid extraction of histone and extraction of total protein, a novel method was developed for histone extraction, separation, and HPTMs analysis by integrating dewaxed hydration treatment of FFPE tissues with protein extraction and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separation. Furthermore, the effects of operation parameters on histone extraction and HPTM identification were investigated, including number of paraffin embedded sections and chemical derivation of histone proteins. Thereafter, the identification and quantification of HPTMs were performed using reversed-phase HPLC-MS/MS in data independent acquisition (DIA) mode. Finally, the optimized methods were applied to quantitative analysis of HPTMs in FFPE tissues. A variety of HPTMs were identified; they included lysine methylation, acetylation, crotonylation, etc. Therefore, the spectrum of HPTMs on global level was set for human breast cancer and paracancerous tissues from two cases of FFPE clinical tissues. The sites holding differential HPTM level in cancer and paracancerous tissues were further obtained by quantifying the individual HPTMs. Thus, the relationship between HPTM level and tumor was discussed. Abnormal HPTM sites were characterized using cluster analysis, thus their similar tendency was found. For example, abnormal HPTM sites such as H3K9me3, H3K9ac, and H3K27me3 in cancers are associated with epigenetic regulation. It indicated that different epigenetic events might occur in cancer and paracancerous tissues. Interestingly, we found that the level of H4K20me3 were both significantly down-regulated in the two cancer tissues. HPTM had been thought to be a potential biomarker in breast cancer; therefore, these positive results indicated that our method is effective for HPTMs of clinical FFPE samples. Our study provides a useful tool for the isolation and analysis of HPTMs in clinical FFPE samples, showing the potential for the detection of epigenetic biomarker in cancer.
Huijuan Ma,
Jinxuan Lin,
Linyi Li,
Zhaoqian Ding,
Ping Huang,
Xiaodong Song,
Kaiyan Lou,
Wei Wang,
Huan Xu
PMID: 34470174
DOI:
10.1016/j.chemosphere.2021.131149
Abstract
Formaldehyde (FA) is widely used in chemical industry, which is also known as a common indoor air pollutant. Exposure of FA has been associated with multiple detrimental health effects. Our previous study showed that FA could inhibit the development of T lymphocytes in mice, leading to impaired immune functions. Macrophages are important innate immune cells which trigger inflammatory responses in tissues. In the present study, FA exposure at 2.0 mg/m
was found to enhance the pro-inflammatory responses of macrophages in male BALB/c mice, which was confirmed by elevated pro-inflammatory cytokine release and NO secretion in macrophages isolated from the FA-exposed mice and in vitro macrophage models upon lipopolysaccharide stimulation. Glycolysis is the key metabolic process for the classical activation of macrophages, which was found to be elevated in the in vitro macrophage models treated with FA at 50 and 100 μM concentrations for 18 h. HIF-1α and the associated proteins in its signaling cascade, which are known to mediate glycolytic metabolism and inflammatory responses, were found to be upregulated by 50 and 100 μM FA in THP-1 derived and RAW264.7 macrophage models, and the enhanced pro-inflammatory responses induced by 100 μM FA were reversed by inhibitory compounds interfering with glucose metabolism or suppressing HIF-1α activity. Collectively, the results in this study revealed that FA could enhance the pro-inflammatory responses of macrophages through the induction of glycolysis, which outlined the FA-triggered metabolic and functional alterations in immune cells.
Yongtae Ahn,
Dong-Wan Cho,
Waleed Ahmad,
Jungman Jo,
Jongsoo Jurng,
Mayur B Kurade,
Byong-Hun Jeon,
Jaeyoung Choi
PMID: 34392094
DOI:
10.1016/j.jenvman.2021.113468
Abstract
A novel metal-biochar (Biochar/AMDS) composite were fabricated by co-pyrolysis of spent coffee waste (SCW)/acid mine drainage sludge (AMDS), and their effective application in adsorptive removal of air pollutants such as formaldehyde in indoor environments was evaluated. The physicochemical characteristics of Biochar/AMDS were analyzed using SEM/EDS, XRF, XRD, BET, and FTIR. The characterization results illustrated that Biochar/AMDS had the highly porous structure, carbonaceous layers, and heterogeneous Fe phases (hematite, metallic Fe, and magnetite). The fixed-bed column test showed that the removal of formaldehyde by Biochar/AMDS was 18.4-fold higher than that by metal-free biochar (i.e., SCW-derived biochar). Changing the ratio of AMDS from 1:6 to 1:1 significantly increased the adsorption capacity for formaldehyde from 1008 to 1811 mg/g. In addition, thermal treatment of used adsorbent at 100 °C effectively restored the adsorptive function exhausted during the column test. These results provide new insights into the fabrication of practical, low-cost and ecofriendly sorbent for formaldehyde.
Viktorija Teišerskytė,
Jaunius Urbonavičius,
Dalius Ratautas
PMID: 34364466
DOI:
10.1016/j.talanta.2021.122657
Abstract
In this work, we report the construction of a direct electron transfer (DET) biosensor based on NAD-dependent formaldehyde dehydrogenase from Pseudomonas sp. (FDH) immobilized on the gold nanoparticle-modified gold electrode. To the best of our knowledge, a DET for FDH was achieved for the first time - the oxidation of formaldehyde started at a low electrode potential of -190 mV vs. Ag/AgCl and reached a maximum current density of 1100 nA cm
at 200 mV vs. Ag/AgCl. Also, the designed electrode was insensitive to substrate inhibition (in comparison to the free enzyme) and operated in solutions with formaldehyde concentrations up to 10 mM. The electrode was used and characterized as a mediatorless biosensor for the detection of formaldehyde. The biosensor demonstrated a limit of detection (0.05 mM), linear range from 0.25 to 2.0 mM, the sensitivity of 178.9 nA mM cm
, high stability and selectivity. The biosensor has been successfully tested for the determination of added formaldehyde concentration in river water samples, thus the developed electrode could be applied for a fast, inexpensive and simple measurement of formaldehyde in various media.
Maxine Mambo Fortibui,
Wanyoung Lim,
Sohyun Lee,
Sungsu Park,
Jinheung Kim
PMID: 34443565
DOI:
10.3390/molecules26164980
Abstract
Formaldehyde (FA) is a colorless, flammable, foul-smelling chemical used in building materials and in the production of numerous household chemical goods. Herein, a fluorescent chemosensor for FA is designed and prepared using a selective organ-targeting probe containing naphthalimide as a fluorophore and hydrazine as a FA-binding site. The amine group of the hydrazine reacts with FA to form a double bond and this condensation reaction is accompanied by a shift in the absorption band of the probe from 438 nm to 443 nm upon the addition of FA. Further, the addition of FA is shown to enhance the emission band at 532 nm relative to the very weak fluorescent emission of the probe itself. Moreover, a high specificity is demonstrated towards FA over other competing analytes such as the calcium ion (Ca
), magnesium ion (Mg
), acetaldehyde, benzaldehyde, salicylaldehyde, glucose, glutathione, sodium sulfide (Na
S), sodium hydrosulfide (NaHS), hydrogen peroxide (H
O
), and the
-butylhydroperoxide radical. A typical two-photon dye incorporated into the probe provides intense fluorescence upon excitation at 800 nm, thus demonstrating potential application as a two-photon fluorescent probe for FA sensing. Furthermore, the probe is shown to exhibit a fast response time for the sensing of FA at room temperature and to facilitate intense fluorescence imaging of breast cancer cells upon exposure to FA, thus demonstrating its potential application for the monitoring of FA in living cells. Moreover, the presence of the phenylsulfonamide group allows the probe to visualize dynamic changes in the targeted Golgi apparatus. Hence, the as-designed probe is expected to open up new possibilities for unique interactions with organ-specific biological molecules with potential application in early cancer cell diagnosis.
Lihui Huang,
Yanru Wei,
Liyuan Zhang,
Zhe Ma,
Weiping Zhao
PMID: 34328960
DOI:
10.1016/j.scitotenv.2021.148623
Abstract
There are many sources of volatile organic compounds (VOCs) in indoor environments, leading to much higher total indoor VOC concentrations than outdoor counterparts. Given the potential health hazards associated with VOC exposure, it is necessary to estimate the indoor VOC emission strengths. In this study, the indoor and outdoor concentrations of 43 VOCs were concurrently measured in 8 urban residences, Beijing. The indoor/outdoor concentration ratio was used to screen out 36 species having significant indoor sources. A one-compartment steady-state model was developed to estimate the indoor emission strengths of these VOCs, in which ventilation and reaction with ozone were included as sink routes. The order of VOCs in terms of indoor emission strength was d-limonene (a median value of 1.05 g/h), α-pinene (82.50 mg/h), styrene (24.12 mg/h), ß-pinene (9.70 mg/h), formaldehyde (1.97 mg/h), n-dodecane (1.82 mg/h), n-pentadecane (1.66 mg/h), n-hexadecane (1.62 mg/h), n-undecane (1.20 mg/h), acetaldehyde (1.05 mg/h) and 1, 4-dichlorobenzene (0.80 mg/h). The sum of estimates of those VOCs accounted for >95% of total emission strength. Specific indoor sources of those VOCs in the tested homes were identified. Air exchange rate, indoor temperature and air humidity were found to pose significant impacts to the indoor emission strengths of VOCs.
Gabriela Ventura Silva,
Anabela O Martins,
Susana D S Martins
PMID: 34360380
DOI:
10.3390/ijerph18158086
Abstract
Indoor air pollution has obtained more attention in a moment where "stay at home" is a maximum repeated for the entire world. It is urgent to know the sources of pollutants indoors, to improve the indoor air quality. This study presents some results obtained for twelve incense products, used indoors, at home, and in temples, but also in spa centers or yoga gymnasiums, where the respiratory intensity is high, and the consequences on health could be more severe. The focus of this study was the gaseous emissions of different types of incense, performing a VOC screening and identifying some specific VOCs different from the usual ones, which are known or suspected to cause severe chronic health effects: carcinogenic, mutagenic, and reprotoxic. Thirteen compounds were selected: benzene, toluene, styrene, naphthalene, furfural, furan, isoprene, 2-butenal, phenol, 2-furyl methyl ketone, formaldehyde, acetaldehyde, and acrolein. The study also indicated that incense cone type shows a higher probability of being more pollutant than incense stick type, as from the 12 products tested, four were cone type, and three of them were in the group of the four higher polluters. Benzene and formaldehyde presented worrying levels in the major part of the products, above guideline values established by the WHO. Unfortunately, there are no limit values established for indoor air for all the compounds studied, but this fact should not exempt us from taking action to alert the population to the potential dangers of using those products. From this study, acetaldehyde, acrolein, furfural, and furan emerge as compounds with levels to deserve attention.
Artur Mezheyeuski,
Carina Strell
PMID: 34331283
DOI:
10.1007/978-1-0716-1593-5_9
Abstract
In this chapter, we describe the pipeline for multiplex immunohistochemical staining, multispectral image acquisition, and analysis. The protocol is dedicated for use on human formalin fixed paraffin embedded (FFPE) tissues and utilizes immune markers of dendritic cells, myeloid cells, and macrophages, as well as cytokeratin. This provides quantitative data of the (co-)expression levels and spatial localization of immune cell subtypes.
Thai Pham,
Christopher D Nazaroff,
Joshua Labaer,
Jia Guo
PMID: 34445351
DOI:
10.3390/ijms22168644
Abstract
Multiplexed single-cell analysis of proteins in their native cellular contexts holds great promise to reveal the composition, interaction and function of the distinct cell types in complex biological systems. However, the existing multiplexed protein imaging technologies are limited by their detection sensitivity or technical demands. To address these issues, here, we develop an ultrasensitive and multiplexed in situ protein profiling approach by reiterative staining with off-the-shelf antibodies and cleavable fluorescent tyramide (CFT). In each cycle of this approach, the protein targets are recognized by antibodies labeled with horseradish peroxidase, which catalyze the covalent deposition of CFT on or close to the protein targets. After imaging, the fluorophores are chemically cleaved, and the antibodies are stripped. Through continuous cycles of staining, imaging, fluorophore cleavage and antibody stripping, a large number of proteins can be quantified in individual cells in situ. Applying this method, we analyzed 20 different proteins in each of ~67,000 cells in a human formalin-fixed paraffin-embedded (FFPE) tonsil tissue. Based on their unique protein expression profiles and microenvironment, these individual cells are partitioned into different cell clusters. We also explored the cell-cell interactions in the tissue by examining which specific cell clusters are selectively associating or avoiding each other.